molecular formula C11H15N3O4 B2893654 N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1286704-96-8

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No. B2893654
M. Wt: 253.258
InChI Key: AOKGCRCZNBJOHI-UHFFFAOYSA-N
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Description

Typically, a description of a compound would include its IUPAC name, molecular formula, and structural formula.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.



Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together.



Chemical Reactions Analysis

This involves identifying the chemical reactions that the compound can undergo, including its reactivity with other compounds or elements.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.


Scientific Research Applications

Cascade Formation of Isoxazoles

Research by Burkhard, Tchitchanov, and Carreira (2011) discusses the synthesis of isoxazoles, highlighting their significant role in pharmaceutical sciences. They developed a novel approach to synthesize 3-substituted isoxazoles-4-carbaldehydes from condensation reactions. This method offers a new pathway to create underrepresented isoxazole structures useful in drug discovery (Burkhard, Tchitchanov, & Carreira, 2011).

Cycloaddition Approach to Oxindoles

Singh and Roth (2011) describe a [3 + 2] cycloaddition approach for synthesizing the oxindole scaffold, an important moiety in natural products. This method involves cycloaddition of nitrile oxide with 3-methylene oxindoles, leading to the pyrrolidinoindoline moiety found in various alkaloids (Singh & Roth, 2011).

Synthesis of 3,4-Disubstituted Isoxazoles

Kiyani, Jabbari, and Mosallanezhad (2014) conducted a study on synthesizing derivatives of 3,4-disubstituted isoxazol-5(4H)-ones. This synthesis involved a one-pot, three-component cyclocondensation reaction. The method was efficient, simple, and environmentally friendly, avoiding organic solvents (Kiyani, Jabbari, & Mosallanezhad, 2014).

DNA Adduct Formation Study

Howard, Heflich, Evans, and Beland (1983) examined the metabolic reduction of 1-nitropyrene, a potent environmental mutagen. They discovered that xanthine oxidase catalyzes this compound into DNA-bound adducts, indicating a potential mutagenic and carcinogenic risk (Howard, Heflich, Evans, & Beland, 1983).

Visible-light Photoredox-catalyzed Synthesis

Hou, Zhu, Pan, and Rueping (2014) developed an oxidative [3 + 2] cycloaddition of N-substituted hydroxylamines with alkenes under visible light photoredox catalysis. This process provided a rapid and efficient access to isoxazolidine heterocycles, valuable in chemical synthesis (Hou, Zhu, Pan, & Rueping, 2014).

Synthesis of Isoxazole-5-carboxylates

Dang, Albrecht, and Langer (2006) researched the cyclization of oxime dianions with diethyl oxalate to produce isoxazole-5-carboxylates. This study offered insight into creating isoxazole derivatives, important in organic synthesis (Dang, Albrecht, & Langer, 2006).

Catalytic Asymmetric Cycloadditions

Jiang, Feng, Feng, and Jiao (2017) focused on 1,3-dipolar cycloadditions of silyl nitronates with alkenes, producing 3-aryl-2-isoxazolines. This method achieved high enantioselectivity, showcasing the potential of isoxazolines in asymmetric synthesis (Jiang, Feng, Feng, & Jiao, 2017).

Safety And Hazards

This involves identifying any potential risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.


Future Directions

This would involve speculating on potential future research directions or applications for the compound based on its properties and reactivity.


Please note that without specific information on the compound , this is a general approach and may not apply in all cases. It’s always best to consult with a qualified chemist or researcher for accurate information.


properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(17,7-2-3-7)6-12-9(15)10(16)13-8-4-5-18-14-8/h4-5,7,17H,2-3,6H2,1H3,(H,12,15)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKGCRCZNBJOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=NOC=C1)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide

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